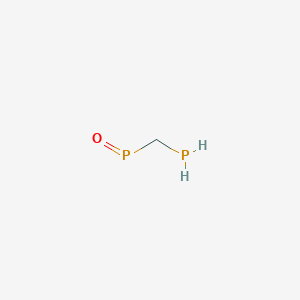
Phenyl 2-hydroxy-3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-hydroxy-3,5-dinitrobenzoate is an organic compound that belongs to the class of aromatic esters It is derived from benzoic acid and is characterized by the presence of nitro groups at the 3 and 5 positions, as well as a hydroxyl group at the 2 position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl 2-hydroxy-3,5-dinitrobenzoate can be synthesized through the esterification of 2-hydroxy-3,5-dinitrobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2-hydroxy-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl 2-hydroxy-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro and hydroxyl functionalities into aromatic compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of nitro groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of phenyl 2-hydroxy-3,5-dinitrobenzoate involves its interaction with biological molecules through its nitro and hydroxyl groups. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Phenyl 2-hydroxy-3,5-dinitrobenzoate can be compared with other similar compounds such as:
2-hydroxy-3,5-dinitrobenzoic acid: Lacks the phenyl ester group, making it more acidic and less lipophilic.
Phenyl 3,5-dinitrobenzoate: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
2-hydroxy-5-nitrobenzoic acid: Contains only one nitro group, resulting in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of nitro and hydroxyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
52040-46-7 |
|---|---|
Molekularformel |
C13H8N2O7 |
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
phenyl 2-hydroxy-3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H8N2O7/c16-12-10(13(17)22-9-4-2-1-3-5-9)6-8(14(18)19)7-11(12)15(20)21/h1-7,16H |
InChI-Schlüssel |
GYGZYEDDZIJYQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid](/img/structure/B14654444.png)
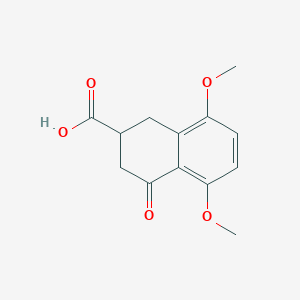

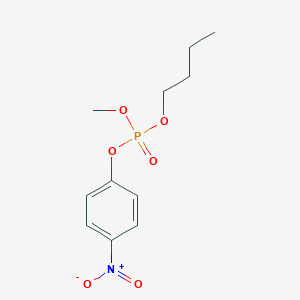
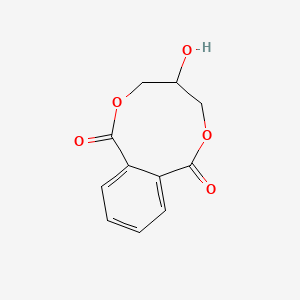

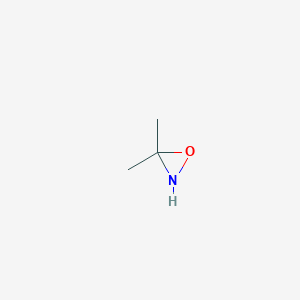

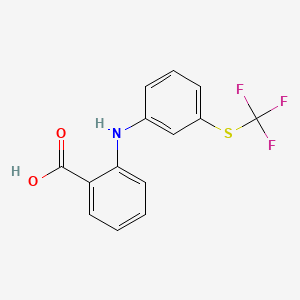


![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)
